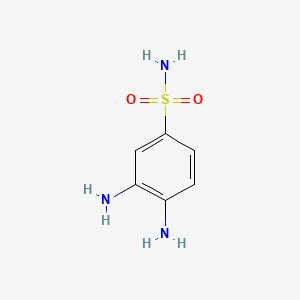
1,2-二甲基-1H-咪唑-5-磺酰氯
描述
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C5H7N2O2SCl and a molecular weight of 194.64 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has several applications in scientific research:
作用机制
Target of Action
It has been used in the derivatization of estrogens for detection in environmental samples .
Mode of Action
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in a derivatization reaction that significantly increases the mass spectrometric signal of analytes . This allows for the confirmation of these analytes even in a complicated matrix .
Pharmacokinetics
Its use in derivatization reactions suggests that it may have a significant impact on the bioavailability of certain compounds .
Result of Action
The result of the action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is an increase in the mass spectrometric signal of analytes, allowing for their confirmation even in a complicated matrix . This has been particularly useful in the detection of estrogens in environmental samples .
Action Environment
The action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction it is involved in can be affected by the composition of the matrix in which it is performed . .
生化分析
Biochemical Properties
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride plays a significant role in biochemical reactions as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to enhance their detection and analysis . For instance, it has been used in the derivatization of estrogens, significantly increasing the mass spectrometric signal of analytes and providing distinctive fragmentation for their confirmation even in complex matrices . The compound’s ability to form stable derivatives with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying the chemical structure of biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its derivatizing action can alter the activity of enzymes and proteins, leading to changes in metabolic pathways and cellular responses. The compound’s impact on cellular processes underscores its importance in biochemical studies.
Molecular Mechanism
At the molecular level, 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with target molecules, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular function. The compound’s ability to modify biomolecules at the molecular level is crucial for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that it remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored. The temporal dynamics of its action are essential for understanding its full impact in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively enhance the detection of biomolecules . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects is critical for its safe and effective use in research.
Metabolic Pathways
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modify biomolecules . Its derivatizing action can influence metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s role in metabolic pathways underscores its utility in biochemical analysis and research.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, impacting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can influence its activity and function, making it important to study its subcellular distribution in detail. The compound’s ability to target specific cellular compartments enhances its utility in biochemical research.
准备方法
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be synthesized through several routes. One common method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulphonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulphonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols.
Major Products: The primary products formed depend on the nature of the nucleophile used in the substitution reactions.
相似化合物的比较
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be compared with other sulphonyl chloride derivatives, such as:
1,2-Dimethyl-1H-imidazole-5-carbaldehyde: This compound has a similar imidazole core but differs in the functional group attached to the ring.
1,2-Dimethyl-5-chlorosulfonylimidazole: Another closely related compound with similar reactivity but different substitution patterns.
The uniqueness of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride lies in its specific substitution pattern and reactivity, making it suitable for particular synthetic applications and research purposes .
属性
IUPAC Name |
2,3-dimethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAULHCBIEFNHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849351-92-4 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?
A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []
Q2: How does 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride improve the identification of estrogens?
A: Beyond simply enhancing signal strength, the derivatization process with 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)











